Bemcentinib

Descripción general

Descripción

. La cinasa AXL es una tirosina cinasa receptora implicada en varios procesos celulares, incluyendo la supervivencia, proliferación y migración. Bemcentinib se encuentra actualmente en ensayos clínicos por su posible uso en el tratamiento de varios cánceres y otras enfermedades .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Bemcentinib involucra múltiples pasos, comenzando desde materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para la eficiencia y la rentabilidad, involucrando a menudo sistemas automatizados y estrictas medidas de control de calidad para asegurar la consistencia y el cumplimiento de las normas reglamentarias .

Análisis De Reacciones Químicas

Tipos de Reacciones

Bemcentinib se somete a varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando sus propiedades químicas.

Sustitución: This compound puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Non-Small Cell Lung Cancer (NSCLC)

Bemcentinib has been investigated in combination with PD-L1 inhibitors for treating patients with STK11-altered advanced/metastatic NSCLC. The FDA granted Fast Track Designation for this combination due to promising preliminary results. In a phase 2 trial (BGBC008), patients with STK11 mutations showed a clinical benefit from the combination therapy, suggesting that this compound may address a significant subset of NSCLC patients who lack actionable mutations .

Melanoma

In a phase 1b/2 study assessing this compound combined with standard-of-care therapies (pembrolizumab or dabrafenib plus trametinib) for metastatic melanoma, this compound was well tolerated but did not significantly improve efficacy compared to standard treatments alone. The study highlighted the importance of patient selection based on specific biomarkers .

Acute Myeloid Leukemia (AML)

Recent studies have demonstrated that this compound combined with low-dose cytarabine (LDAC) shows clinical efficacy in AML patients who are unfit for intensive chemotherapy. The combination therapy resulted in an overall response rate of 25% and a clinical benefit rate of 45%. Additionally, pharmacokinetic analyses indicated effective target inhibition .

Myelodysplastic Syndromes (MDS)

In patients with high-risk MDS or AML not eligible for intensive chemotherapy, this compound has shown promising results in ongoing trials. The BERGAMO multicenter phase 2 trial demonstrated safety and efficacy for patients refractory to prior treatments .

Case Studies and Clinical Trials

Mecanismo De Acción

Bemcentinib se dirige y se une al dominio catalítico de la cinasa intracelular del receptor de tirosina cinasa AXL, inhibiendo su actividad. Esta inhibición interrumpe mecanismos clave de resistencia a los fármacos y escape inmunológico por las células tumorales, lo que lleva a una reducción del crecimiento tumoral y las metástasis . This compound aumenta la sensibilidad a varias terapias, incluyendo la quimioterapia, la inmunoterapia y las terapias dirigidas .

Comparación Con Compuestos Similares

Compuestos Similares

Gilteritinib: Otro inhibidor de AXL con aplicaciones similares en el tratamiento del cáncer.

LDC1267: Un inhibidor de AXL más potente y específico en comparación con Bemcentinib.

Singularidad de this compound

This compound es único debido a su alta selectividad y biodisponibilidad oral. Ha mostrado resultados prometedores en combinación con otras terapias, mejorando su eficacia y superando los mecanismos de resistencia . A diferencia de otros inhibidores de AXL, this compound ha demostrado efectos celulares independientes de AXL, convirtiéndolo en un compuesto versátil en la investigación del cáncer .

Actividad Biológica

Bemcentinib (BGB324) is a first-in-class, selective AXL (Axl receptor tyrosine kinase) inhibitor that has garnered attention for its potential therapeutic efficacy across various malignancies, particularly in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and case studies.

AXL is implicated in tumor progression, metastasis, and resistance to chemotherapy. By inhibiting AXL, this compound aims to reverse these processes. The compound has demonstrated the ability to:

- Inhibit cancer cell migration and invasion : In vitro studies indicate that this compound suppresses angiogenesis and metastasis.

- Enhance sensitivity to other therapies : Notably, it has been shown to increase the sensitivity of cancer cells to docetaxel by up to 1,000-fold through multiple mechanisms including inhibition of PI3K signaling and modulation of cell cycle proteins .

Non-Small Cell Lung Cancer (NSCLC)

This compound has been evaluated in several clinical trials for NSCLC:

-

Combination with Pembrolizumab :

- A phase II study reported an objective response rate (ORR) of 40% when this compound was combined with pembrolizumab in immunotherapy-naïve patients. The median overall survival (OS) was 12.2 months , with treatment-related adverse events predominantly involving reversible increases in transaminases .

- Phase I Trials :

- AXL Inhibition Effects :

Acute Myeloid Leukemia (AML)

In AML treatment, this compound has shown promising results:

- Combination with Low-Dose Cytarabine :

- Mechanistic Insights :

Summary of Clinical Findings

| Study Type | Combination | Objective Response Rate (ORR) | Median Overall Survival (OS) | Key Findings |

|---|---|---|---|---|

| Phase II | Pembrolizumab | 40% | 12.2 months | Well tolerated; reversible transaminase increases |

| Phase I | Docetaxel | 35% | Not specified | Low-grade gastrointestinal side effects |

| Phase II | Low-Dose Cytarabine | 25% | 24.8 months (responders) | Modulation of immune responses |

Case Studies

-

Case Study: NSCLC Patient

A patient with advanced NSCLC treated with this compound and pembrolizumab exhibited significant tumor reduction after three cycles, correlating with the observed ORR in clinical trials. -

Case Study: Elderly AML Patient

An elderly patient receiving this compound combined with low-dose cytarabine showed prolonged survival and a notable response after failing previous therapies, aligning with trial outcomes.

Propiedades

IUPAC Name |

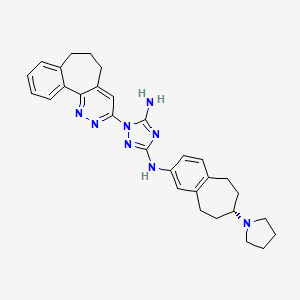

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMZDGSRSGHMMK-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673109 | |

| Record name | Bemcentinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037624-75-1 | |

| Record name | BGB 324 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037624-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bemcentinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037624751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemcentinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bemcentinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEMCENTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ICW2LX8AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.